molecular formula C17H20N2O3 B1386707 N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide CAS No. 1020054-86-7

N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide

Cat. No. B1386707
CAS RN: 1020054-86-7
M. Wt: 300.35 g/mol
InChI Key: MNYNVZJJOXHHSC-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide, also known as N-Methyl-2-(2-methylphenoxy)-5-aminopropanamide, is a synthetic amide compound that has been used for a variety of scientific and medical applications. It is an important chemical intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and cosmetics. It is also used as a reagent for the preparation of other compounds. This compound has been used in a variety of research applications, including the synthesis of new drugs, the study of cellular metabolism, and the study of enzyme activity.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide(2-methylphenoxy)-5-aminopropanamide has been used in a variety of scientific research applications, including the synthesis of new drugs, the study of cellular metabolism, and the study of enzyme activity. It has also been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and cosmetics.

Mechanism Of Action

N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide(2-methylphenoxy)-5-aminopropanamide acts as a nucleophile in the reaction, attacking the electrophilic carbon atom of the methoxyphenylacetic acid molecule. This leads to the formation of an amide bond between the nitrogen atom of the amide and the carbon atom of the methoxyphenylacetic acid molecule.
Biochemical and Physiological Effects
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide(2-methylphenoxy)-5-aminopropanamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of a variety of enzymes, including cytochrome P450, as well as to have an antifungal effect. It has also been found to have a variety of anti-inflammatory and anti-allergic effects.

Advantages And Limitations For Lab Experiments

N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide(2-methylphenoxy)-5-aminopropanamide has a number of advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is also relatively unstable and can be easily degraded by light and oxygen.

Future Directions

N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide(2-methylphenoxy)-5-aminopropanamide has a number of potential future applications. It could be used in the development of new drugs, agrochemicals, and cosmetics. It could also be used to study the effects of various drugs on cellular metabolism and enzyme activity. Additionally, it could be used to study the effects of environmental pollutants on various biochemical and physiological processes.

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(2-methylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-6-4-5-7-15(11)22-12(2)17(20)19-14-10-13(18)8-9-16(14)21-3/h4-10,12H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYNVZJJOXHHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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